Pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

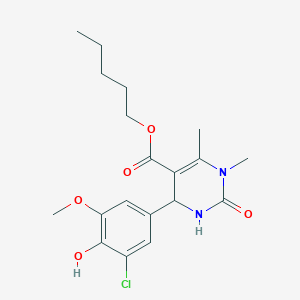

The compound Pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a pentyl ester group and a substituted phenyl ring with chloro, hydroxy, and methoxy substituents. Its molecular formula is C₁₉H₂₃ClN₂O₅ (MW: 394.85 g/mol).

Properties

IUPAC Name |

pentyl 6-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN2O5/c1-5-6-7-8-27-18(24)15-11(2)22(3)19(25)21-16(15)12-9-13(20)17(23)14(10-12)26-4/h9-10,16,23H,5-8H2,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLVOBYVKYVWPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(N(C(=O)NC1C2=CC(=C(C(=C2)Cl)O)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted phenols, chlorinated compounds, and pyrimidine derivatives. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study demonstrated that modifications in the phenolic structure enhance the cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both gram-positive and gram-negative bacteria. The presence of the chloro and methoxy groups in its structure contributes to its interaction with bacterial cell membranes, leading to increased permeability and cell death .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound. Studies suggest that it may help mitigate oxidative stress in neuronal cells, providing a potential therapeutic avenue for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the hormonal systems of pests. In field trials, formulations containing this compound demonstrated effective control over aphid populations while being less harmful to beneficial insects compared to traditional pesticides .

Herbicidal Properties

In addition to its pesticidal effects, this compound has been investigated for herbicidal applications. Its mode of action involves inhibiting specific enzymes critical for plant growth in target weeds while exhibiting low toxicity to crop plants .

Material Science

Polymer Development

In material science, this compound has been explored as a potential additive in polymer formulations. Its incorporation into polymer matrices has been found to enhance mechanical properties and thermal stability. Research indicates that polymers blended with this compound exhibit improved resistance to environmental degradation .

Nanocomposite Materials

Studies are ongoing into the use of this compound in the development of nanocomposite materials. These materials leverage the unique properties of nanoparticles combined with this organic compound to create materials with enhanced electrical conductivity and barrier properties suitable for packaging applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The compound shares a tetrahydropyrimidine-carboxylate core with two closely related derivatives:

Ethyl 4-(4-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (C₁₇H₂₂N₂O₄; MW: 318.37 g/mol) .

Methyl 4-(3-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (C₁₅H₁₈N₂O₄; MW: 290.31 g/mol) .

Table 1: Structural and Physicochemical Comparison

Functional Implications

- However, the hydroxy group may reduce stability under oxidative conditions . The pentyl ester increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability over the ethyl (logP ~2.8) and methyl (logP ~2.1) derivatives .

- Bioactivity Modulation :

- Chloro substituents are associated with increased cytotoxicity in pharmacologically active compounds, while hydroxy groups may enable hydrogen bonding with biological targets .

- The ethoxy and methoxy groups in analogs likely contribute to milder bioactivity profiles due to reduced electronegativity.

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound is unavailable in the provided evidence, structural analogs and related studies suggest:

- Ferroptosis Induction : Chlorinated aromatic compounds are implicated in ferroptosis pathways, a form of regulated cell death relevant to cancer therapy .

- Antimicrobial Properties : Lipophilic esters (e.g., pentyl) enhance penetration into microbial membranes, as observed in plant-derived bioactive molecules .

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Pentyl Group : A five-carbon alkyl chain that may influence lipophilicity and membrane permeability.

- Chloro and Hydroxy Substituents : These functional groups can affect the compound's reactivity and interaction with biological targets.

- Tetrahydropyrimidine Core : This bicyclic structure is known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyrimidine have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Properties

Studies have demonstrated that related compounds possess antioxidant capabilities. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases.

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer properties. The tetrahydropyrimidine scaffold has been associated with the inhibition of cancer cell proliferation in vitro. Specific pathways affected include apoptosis induction and cell cycle arrest, which are critical for inhibiting tumor growth.

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection, potentially beneficial in conditions like Alzheimer’s disease. The ability to cross the blood-brain barrier due to its lipophilic nature could allow it to exert protective effects on neuronal cells.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focusing on a related compound demonstrated significant cytotoxicity against human cancer cell lines. The compound was tested at various concentrations, revealing a dose-dependent response with IC50 values indicating effective inhibition of cell viability at low micromolar concentrations. This suggests potential for further development as an anticancer agent.

The mechanisms through which Pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects are likely multifaceted:

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes.

- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell metabolism may contribute to its anticancer effects.

- Signal Transduction Pathways : Modulation of pathways related to apoptosis and inflammation could explain its neuroprotective properties.

Q & A

Basic: What synthetic strategies are effective for preparing this tetrahydropyrimidine derivative, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via multi-step reactions, typically involving condensation of substituted aldehydes (e.g., 3-chloro-4-hydroxy-5-methoxybenzaldehyde) with β-keto esters (e.g., pentyl acetoacetate) in the presence of urea/thiourea under acidic or solvent-free conditions. Key parameters include:

- Temperature : Reflux (80–100°C) for cyclization .

- Catalysts : HCl, acetic acid, or Lewis acids (e.g., ZnCl₂) to accelerate Biginelli-type reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility, while solvent-free conditions reduce side reactions .

Yield optimization : Intermediate purification via column chromatography and final product recrystallization (e.g., ethanol/water mixtures) achieves >70% purity .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, ester carbonyl at δ ~165 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>95%) and detects regioisomeric byproducts .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 407.12) .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for tetrahydropyrimidine cyclization?

Answer:

Discrepancies in mechanistic pathways (e.g., iminium vs. Knoevenagel intermediates) can be addressed via:

- DFT calculations : Compare activation energies of proposed transition states .

- Molecular dynamics : Simulate solvent effects on intermediate stability .

For example, highlights urea’s role in stabilizing intermediates via hydrogen bonding, which computational studies can quantify .

Advanced: What experimental and analytical approaches validate the compound’s solid-state structure and conformational stability?

Answer:

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic and pyrimidine rings .

- Thermal analysis : TGA/DSC reveal decomposition temperatures (>200°C) and phase transitions, critical for formulation studies .

- Polymorphism screening : Recrystallization in varied solvents (e.g., methanol vs. ethyl acetate) identifies stable polymorphs .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of biological activity?

Answer:

- Substituent modulation : Replace the pentyl ester with allyl or ethyl groups to assess hydrophobicity effects on membrane permeability .

- Bioisosteric replacement : Substitute the 3-chloro group with trifluoromethyl to enhance metabolic stability .

- In vitro assays : Test antibacterial activity (e.g., MIC against S. aureus) and compare with structurally analogous compounds (e.g., reports MIC values for related dihydropyrimidines) .

Advanced: What strategies resolve discrepancies in biological activity data across different studies?

Answer:

Contradictions in reported IC₅₀ values or target specificity may arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in cell viability assays) .

- Impurity profiling : Use LC-MS to identify trace byproducts (e.g., regioisomers) that may interfere with biological targets .

- Target validation : Employ siRNA knockdowns or CRISPR-edited cell lines to confirm target engagement .

Basic: What are the key structural features influencing this compound’s reactivity and stability?

Answer:

- Electron-withdrawing groups : The 3-chloro and 5-methoxy substituents increase electrophilicity at the pyrimidine ring’s C2 position, enhancing nucleophilic attack susceptibility .

- Ester group : The pentyl ester improves lipid solubility, impacting bioavailability .

- Hydrogen-bond donors : The 4-hydroxy group facilitates crystal packing and intermolecular interactions .

Advanced: How can green chemistry principles improve the sustainability of its synthesis?

Answer:

- Solvent-free reactions : Microwave-assisted synthesis reduces energy use and waste .

- Biocatalysis : Lipases or esterases enable enantioselective esterification under mild conditions .

- Recyclable catalysts : Immobilized acidic ionic liquids (e.g., [BMIM][HSO₄]) achieve >90% yield in cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.